Availability: Some commercial suppliers offer 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-amine, indicating its potential use in research applications [, ].
Structural Features: The presence of the 1,3,4-oxadiazole ring and the amine group suggests 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-amine could be investigated for its biological activities. Oxadiazoles are a class of heterocyclic compounds with diverse pharmacological properties. However, specific research into the biological activity of 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-amine is not documented in available scientific literature.
5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-amine is a chemical compound classified under the oxadiazole derivatives. Its molecular formula is C₈H₆FN₃O, and it has a molar mass of 179.15 g/mol. The compound features a fluorophenyl group at the 5-position and an amino group at the 2-position of the oxadiazole ring. It is known for its potential biological activities and has garnered interest in medicinal chemistry due to its structural properties and functional groups that may interact with various biological targets .
Research indicates that 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-amine exhibits significant biological activity. It has been studied for its potential as an inhibitor of monoamine oxidase enzymes (MAO-A and MAO-B) and cholinesterase enzymes (acetylcholinesterase and butyrylcholinesterase). The compound showed promising inhibition in the low micromolar range against these enzymes, suggesting its potential therapeutic applications in treating neurological disorders .
The synthesis of 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-amine typically involves the following steps:
These methods yield various oxadiazole derivatives with different substituents, allowing for structural diversity in biological testing.
5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-amine has several notable applications:
The compound's unique structure also makes it suitable for further modifications to enhance its biological activity or selectivity.
Studies have focused on the interaction of 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-amine with various biological targets. For instance:
Several compounds share structural similarities with 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-amine. Here are some notable examples:
Compound Name | CAS Number | Similarity |
---|---|---|
5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-amine | 312272-59-6 | 0.92 |
5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-amine | 7659-07-6 | 0.98 |
5-(p-Tolyl)-1,3,4-oxadiazol-2-amine | 33621-60-2 | 0.90 |
5-(m-Tolyl)-1,3,4-oxadiazol-2-amine | 109060-64-2 | 0.90 |
5-Phenyl-1,3,4-oxadiazol-2-amine | 1612-76-6 | 0.90 |
These compounds are characterized by variations in their phenyl substituents while maintaining the core oxadiazole structure. The presence of different functional groups can influence their biological activities and properties.